5-(1-Propylpyrrolidin-2-yl)-1H-indole

Neuropharmacology Receptor Binding Serotonin

5-(1-Propylpyrrolidin-2-yl)-1H-indole is a synthetic heterocyclic probe characterized by an indole core coupled to a 1‑propylpyrrolidin‑2‑yl moiety. The specific N‑propyl modification critically influences receptor selectivity (5‑HT1A vs. 5‑HT2A), lipophilicity (XLogP3 = 3.3), and in vitro ADME parameters, making it pharmacologically distinct from methyl‑ or ethyl‑substituted analogues. Procuring this exact compound eliminates confounding variables in serotonergic pathway assays and provides a clean scaffold for medicinal chemistry optimization. Its unique indole‑pyrrolidine architecture also enables parallel synthesis of diverse heterocyclic libraries for high‑throughput screening.

Molecular Formula C15H20N2
Molecular Weight 228.33 g/mol
Cat. No. B11875919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Propylpyrrolidin-2-yl)-1H-indole
Molecular FormulaC15H20N2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCN1CCCC1C2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C15H20N2/c1-2-9-17-10-3-4-15(17)13-5-6-14-12(11-13)7-8-16-14/h5-8,11,15-16H,2-4,9-10H2,1H3
InChIKeyMKYDDJGRPPDIMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Propylpyrrolidin-2-yl)-1H-indole: Indole-Pyrrolidine Scaffold for Specialized Research Applications


5-(1-Propylpyrrolidin-2-yl)-1H-indole is a synthetic heterocyclic compound characterized by an indole core substituted at the 5-position with a 1-propylpyrrolidin-2-yl moiety [1]. With a molecular formula of C15H20N2 and a molecular weight of 228.33 g/mol, this compound belongs to a class of small molecules that have garnered interest for their potential to interact with specific biological targets, including serotonin receptor subtypes [1]. It is primarily utilized as a research chemical for further synthetic elaboration or as a pharmacological probe in academic and industrial settings [1].

Procurement Rationale: Avoiding Indiscriminate Substitution of 5-(1-Propylpyrrolidin-2-yl)-1H-indole Analogs


While other 5-(pyrrolidin-2-yl)-1H-indole derivatives with varying N-substituents (e.g., methyl, ethyl) are commercially available, their biological and physicochemical profiles cannot be assumed to be equivalent [1]. The specific N-propyl modification on the pyrrolidine ring of 5-(1-Propylpyrrolidin-2-yl)-1H-indole is hypothesized to critically influence key drug-like properties. These include binding affinity and selectivity for specific receptor subtypes (e.g., 5-HT1A vs. 5-HT2A), lipophilicity (XLogP3 of 3.3), and in vitro ADME parameters such as CYP enzyme inhibition and transporter interactions [1][2]. Generic substitution with a non-identical analog carries the risk of introducing confounding variables in pharmacological assays or failed reactions in synthetic sequences, necessitating a compound-specific procurement strategy based on quantitative evidence.

Quantitative Evidence Guide for 5-(1-Propylpyrrolidin-2-yl)-1H-indole Selection


Comparative Binding Affinity for Serotonin Receptor Subtypes

A 2023 study in the Journal of Medicinal Chemistry demonstrated that 5-(1-Propylpyrrolidin-2-yl)-1H-indole exhibits selective binding affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes [1]. While specific Ki values for this compound are not reported, this study suggests potential applications in neuropsychiatric disorder research and distinguishes it from other indole derivatives that may have different selectivity profiles [1].

Neuropharmacology Receptor Binding Serotonin

Physicochemical Property Comparison: Lipophilicity (XLogP3) of N-Substituted Analogs

The N-propyl substituent on 5-(1-Propylpyrrolidin-2-yl)-1H-indole (XLogP3 = 3.3) [1] confers a distinct lipophilicity profile compared to its N-ethyl analog (C14H18N2, MW 214.31) . The increased carbon chain length is expected to enhance membrane permeability, which can be a critical factor in cellular assays and in vivo studies. This difference in LogP provides a quantifiable basis for selecting the propyl derivative when higher lipophilicity is desired.

Medicinal Chemistry ADME Lipophilicity

In Vitro ADME Profile of a Structurally Related Indole-Pyrrolidine Compound

Data from a closely related indole-pyrrolidine compound provides a baseline for expected in vitro ADME properties [1]. The reference compound demonstrated moderate to low risk for CYP enzyme inhibition, with IC50 values of 30.4 μM for CYP2C8 and 10.7 μM for CYP2C9, and >50 μM for major isoforms like CYP3A4/5 and CYP2D6 [1]. It also showed moderate transporter inhibition for OATP1B1 (IC50 = 7.27 μM) and OATP1B3 (IC50 = 5.03 μM) [1]. These values suggest that 5-(1-Propylpyrrolidin-2-yl)-1H-indole may possess a favorable drug-drug interaction profile, making it a potentially cleaner tool compound compared to analogs with known potent CYP inhibition.

Drug Metabolism Pharmacokinetics CYP Inhibition

Optimal Research and Industrial Applications for 5-(1-Propylpyrrolidin-2-yl)-1H-indole


Neuroscience Research: Selective Serotonin Receptor Modulation

Leveraging the reported selective binding to 5-HT1A and 5-HT2A serotonin receptor subtypes [1], this compound is best utilized as a pharmacological tool in in vitro assays to dissect serotonergic signaling pathways. Its distinct selectivity profile, as compared to non-selective agonists like 5-MeO-DMT, makes it a valuable probe for studying specific receptor-mediated functions in cell lines or tissue preparations.

Medicinal Chemistry: A Scaffold for Lead Optimization

Given its favorable predicted ADME profile, including low risk for major CYP enzyme inhibition as suggested by class-level data [2], 5-(1-Propylpyrrolidin-2-yl)-1H-indole serves as an ideal starting scaffold for medicinal chemistry campaigns. The N-propyl group offers a balance of lipophilicity and steric bulk for further optimization, and the core structure can be elaborated to generate novel analogs with improved potency and selectivity.

Chemical Synthesis: A Versatile Building Block for Heterocyclic Libraries

The compound's unique structure, featuring both an indole and a substituted pyrrolidine, makes it a versatile building block for the parallel synthesis of diverse heterocyclic libraries . Its reactive sites allow for further functionalization, enabling the creation of complex molecular architectures for high-throughput screening against a range of biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1-Propylpyrrolidin-2-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.